Oxane-3-sulfonyl chloride
Overview
Description
Oxane-3-sulfonyl chloride, also known as 1, 4-oxathiane-2, 2-dioxide or ethylene sulfonic acid anhydride, is an organic compound with the molecular formula C2H4O3S. It is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Synthesis Analysis
Sulfonyl chlorides, including Oxane-3-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is considered environment-friendly and worker-friendly .Molecular Structure Analysis
The molecular weight of Oxane-3-sulfonyl chloride is 184.64 g/mol. For more detailed structural information, you may need to refer to a chemical database or a chemistry handbook.Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . They can undergo substitution reactions with various nucleophilic reagents .Scientific Research Applications
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Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
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Reduction of Sulfonyl Chlorides with Sulfur
- Summary of Application : This research presents an operationally simple and environmentally benign method for reductive coupling of sulfonyl chlorides to the corresponding disulfides .
- Methods of Application : The process involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system at 80 °C in water .
- Results or Outcomes : The method allows for the production of disulfides from sulfonyl chlorides in moderate to good yields .
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Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
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The Sulfonic Acid Group and its Derivative
- Summary of Application : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH 3). These reactions are used in this synthesis .
- Methods of Application : The process involves the reaction of sulfonyl chlorides with water and other nucleophiles .
- Results or Outcomes : The reactions can cause problems, but they are also used in synthesis .
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
-
Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
-
The Sulfonic Acid Group and its Derivative
- Summary of Application : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH 3). These reactions are used in this synthesis .
- Methods of Application : The process involves the reaction of sulfonyl chlorides with water and other nucleophiles .
- Results or Outcomes : The reactions can cause problems, but they are also used in synthesis .
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
Safety And Hazards
Future Directions
Continuous flow protocols for the synthesis of sulfonyl chlorides, including Oxane-3-sulfonyl chloride, are being developed. These methods aim to improve the inherent safety of the process by circumventing thermal runaway . The goal is to search for promising biologically active compounds through the synthesis of new sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
properties
IUPAC Name |
oxane-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZIFJRADCIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-3-sulfonyl chloride | |
CAS RN |
1300725-44-3 | |
Record name | oxane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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